molecular formula C24H62O6Si6 B13831186 Trimethylsilyl-D-(+)mannitol

Trimethylsilyl-D-(+)mannitol

Cat. No.: B13831186
M. Wt: 615.3 g/mol
InChI Key: USBJDBWAPKNPCK-MOUTVQLLSA-N
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Description

Significance of Polyol Derivatization in Synthetic and Analytical Chemistry

Polyols, organic compounds containing multiple hydroxyl (-OH) groups, are fundamental in various biological and chemical processes. nih.govoup.com However, their high polarity and low volatility present significant challenges for analysis, particularly using techniques like gas chromatography (GC). researchgate.netsmolecule.com Derivatization, the chemical modification of a compound to produce a new compound with properties more suitable for a specific analytical method, is therefore crucial. psu.edu For polyols, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.netsmolecule.com

The most common derivatization technique for polyols is silylation, where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. smolecule.com This process significantly reduces the polarity of the polyol and increases its volatility, allowing for effective separation and detection by GC and mass spectrometry (GC-MS). beilstein-journals.orgresearcher.life This enhanced analytical capability is vital for quality control in the production of polyol-based products and for studying their roles in biological systems. beilstein-journals.org

In synthetic chemistry, derivatization serves to protect the numerous hydroxyl groups of polyols, enabling selective reactions at specific positions. mdpi.com The selective protection and deprotection of these hydroxyl groups are critical steps in the synthesis of complex molecules derived from polyol scaffolds. mdpi.com

Strategic Importance of D-(+)-Mannitol Scaffolds in Chiral Synthesis

D-(+)-mannitol, a naturally abundant sugar alcohol, is a valuable and versatile building block in chiral synthesis. smolecule.commdpi.com Its inherent chirality, with multiple stereocenters, makes it an excellent starting material for the enantioselective synthesis of a wide range of complex molecules. smolecule.comoup.com The C2-symmetrical nature of the D-mannitol backbone is particularly advantageous for the synthesis of chiral ligands and catalysts used in asymmetric reactions. Current time information in Bangalore, IN.nih.gov

The D-mannitol scaffold has been extensively used in the total synthesis of natural products and pharmaceuticals. smolecule.comnist.gov For instance, it has served as a key starting material in the synthesis of antiviral drugs like oseltamivir (B103847) and in the preparation of chiral phosphine (B1218219) ligands for asymmetric hydrogenation. Current time information in Bangalore, IN.nist.gov The ability to manipulate the various hydroxyl groups on the mannitol (B672) framework allows for the creation of densely functionalized and stereochemically defined molecules. oup.com Researchers have exploited D-mannitol to prepare chiral nitroalkenes, which are versatile intermediates for synthesizing other valuable chiral compounds. oup.com

Historical Context of Silylation Methodologies for Carbohydrates

The silylation of alcohols was first reported in the mid-20th century, with early work focusing on simple alcohols. researchgate.net The application of this technique to carbohydrates, which are notoriously difficult to analyze due to their low volatility, came later. researchgate.netresearchgate.net A significant breakthrough occurred in 1963 when Sweeley and co-workers developed a straightforward method for silylating sugars using a mixture of hexamethyldisilane (B74624) and trimethylchlorosilane in pyridine (B92270). researchgate.netresearchgate.net This development opened the door for the widespread use of gas chromatography to analyze carbohydrates.

Early silylation methods often produced by-products that could interfere with chromatographic analysis. researcher.life Over the years, a variety of silylating agents have been developed to improve reaction efficiency and cleanliness. tandfonline.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI) have become popular due to their high reactivity and the formation of volatile by-products. tandfonline.comgoogle.com The development of silylation methods in less conventional solvents, such as ionic liquids, has also been explored to offer more environmentally friendly alternatives to traditional solvents like pyridine. google.com The historical progression of these methodologies reflects a continuous effort to enhance the speed, efficiency, and robustness of carbohydrate analysis.

Overview of Current Research Trajectories Involving Trimethylsilyl-D-(+)mannitol

Current research involving Trimethylsilyl-D-(+)-mannitol primarily leverages its enhanced properties for specific applications in analytical and synthetic chemistry. As a fully silylated derivative, it is frequently used as a standard in GC-MS analysis for the quantification of mannitol in various biological and environmental samples. researchgate.netresearcher.lifetandfonline.com The derivatization to its hexakis(trimethylsilyl) ether form makes mannitol sufficiently volatile for gas-phase analysis, a critical step in metabolic studies and clinical diagnostics where mannitol levels are monitored. researchgate.netresearcher.life

In synthetic chemistry, the trimethylsilyl groups act as protecting groups, allowing for the strategic functionalization of the mannitol backbone. While the fully silylated version is stable, the trimethylsilyl ethers can be selectively or fully removed under specific conditions, regenerating the hydroxyl groups for further reaction. beilstein-journals.org This makes Trimethylsilyl-D-(+)-mannitol a useful intermediate in the synthesis of more complex molecules where the chiral scaffold of mannitol is desired. For example, partially silylated mannitol derivatives are used in the synthesis of chiral ligands and catalysts.

Recent studies have also explored the use of silylated mannitol derivatives in materials science and medicinal chemistry. For instance, mannitol derivatives are being investigated for the creation of oligomeric compounds for nucleic acid detection and as components in the synthesis of chiral organocatalysts. Current time information in Bangalore, IN. The unique properties conferred by the trimethylsilyl groups, such as increased solubility in organic solvents and enhanced stability, continue to make this compound a valuable tool in diverse areas of chemical research. beilstein-journals.org

Properties

Molecular Formula

C24H62O6Si6

Molecular Weight

615.3 g/mol

IUPAC Name

trimethyl-[(2R,3R,4R,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane

InChI

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22-,23-,24-/m1/s1

InChI Key

USBJDBWAPKNPCK-MOUTVQLLSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Trimethylsilyl D + Mannitol Derivatives

Regioselective and Per-silylation Strategies for D-(+)-Mannitol

The selective protection of D-(+)-mannitol's hydroxyl groups is crucial for its use as a chiral building block. Silylation, the introduction of a silyl (B83357) group, is a widely employed technique for this purpose. The degree of silylation, from monosubstitution to per-silylation (silylation of all available hydroxyl groups), can be controlled by the choice of silylating agent and reaction conditions.

A variety of silylating agents are available, each with distinct reactivity and selectivity, enabling chemists to achieve the desired level of silylation on the D-(+)-mannitol scaffold. selectscience.netregistech.com

Trimethylchlorosilane (TMCS) : Often used in combination with a base like pyridine (B92270) or triethylamine, TMCS is a common reagent for the formation of trimethylsilyl (B98337) ethers. researchgate.netorgsyn.org The base neutralizes the HCl generated during the reaction. For instance, the reaction of D-mannitol with TMCS in the presence of a base can lead to the formation of per-silylated mannitol (B672).

Hexamethyldisilazane (HMDS) : HMDS is another effective silylating agent, often used with a catalyst such as trimethylchlorosilane or an acid. researchgate.netthermofisher.com It offers the advantage of producing ammonia (B1221849) as a volatile byproduct, which is easily removed from the reaction mixture.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : BSTFA is a powerful silylating agent that reacts readily with hydroxyl groups to form trimethylsilyl ethers. thermofisher.com It is often used for the derivatization of polar compounds for analysis by gas chromatography, but it is also a valuable reagent in synthetic chemistry.

Trimethylsilylimidazole (TMSI) : TMSI is a highly reactive silylating agent, particularly effective for the silylation of hydroxyl groups. sigmaaldrich.comchemicalbook.comscientificlabs.com It is known for its high silyl donor ability and is often used when other silylating agents are not reactive enough. chemicalbook.com

Table 1: Common Silylating Reagents for D-(+)-Mannitol
Silylating ReagentAbbreviationTypical Reaction ConditionsByproducts
TrimethylchlorosilaneTMCSBase (e.g., pyridine, triethylamine)HCl (neutralized by base)
HexamethyldisilazaneHMDSCatalyst (e.g., TMCS, acid)Ammonia (NH₃)
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFANeat or in a solventN-trimethylsilyl-trifluoroacetamide
TrimethylsilylimidazoleTMSINeat or in a solventImidazole

The outcome of the silylation of D-(+)-mannitol is highly dependent on the reaction conditions. By carefully controlling parameters such as solvent, temperature, and stoichiometry, a high degree of regioselectivity can be achieved.

The choice of solvent can significantly influence the rate and selectivity of silylation reactions. acs.org Aprotic solvents are generally preferred to prevent hydrolysis of the silylating agent and the resulting silyl ethers. researchgate.net The reaction temperature can also be adjusted to control the reactivity of the silylating agent. Lower temperatures often favor selective silylation of the more reactive primary hydroxyl groups. The stoichiometry of the silylating agent is a critical factor in determining the degree of silylation. Using a limited amount of the reagent can lead to the selective protection of one or more hydroxyl groups, while an excess will typically result in per-silylation.

Targeted Deprotection and Functional Group Interconversion on Silylated Mannitol Scaffolds

The utility of silyl ethers as protecting groups lies in their stability under a range of reaction conditions and their facile removal when desired. This allows for the selective deprotection of specific hydroxyl groups, paving the way for further functionalization of the mannitol backbone.

The cleavage of silyl ethers, or desilylation, can be achieved under various conditions, with the choice of method depending on the desired selectivity. gelest.comresearchgate.net

Fluoride (B91410) Sources : Fluoride ions have a high affinity for silicon and are therefore potent reagents for the cleavage of silicon-oxygen bonds. researchgate.net Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. The rate of fluoride-mediated desilylation can be influenced by the steric bulk of the silyl group, allowing for selective deprotection. gelest.com

Hydrolysis : Silyl ethers can also be cleaved by hydrolysis under acidic or basic conditions. The stability of silyl ethers to hydrolysis is dependent on the steric hindrance around the silicon atom. Trimethylsilyl ethers are generally more susceptible to hydrolysis than bulkier silyl ethers. gelest.com

Table 2: Common Desilylation Methods
Reagent/MethodConditionsSelectivity
Tetrabutylammonium Fluoride (TBAF)Aprotic solvent (e.g., THF)Can be selective based on steric hindrance
Hydrofluoric Acid (HF)In pyridine or acetonitrileOften used for selective deprotection
Acidic Hydrolysis (e.g., HCl, H₂SO₄)Aqueous or alcoholic solutionsLess hindered silyl ethers are cleaved more readily
Basic Hydrolysis (e.g., K₂CO₃ in MeOH)Alcoholic solutionsMild conditions for TMS ether cleavage

With specific hydroxyl groups protected as trimethylsilyl ethers, the remaining free hydroxyls can undergo a variety of chemical transformations. These include oxidation, etherification, esterification, and conversion to leaving groups for nucleophilic substitution reactions. Subsequent deprotection of the silyl ethers then reveals the modified mannitol derivative. This strategy allows for the synthesis of a wide range of chiral building blocks from D-(+)-mannitol. For instance, selective protection of the primary hydroxyl groups allows for the modification of the secondary hydroxyls, and vice versa.

D-(+)-Mannitol as a Chiral Pool Precursor for Complex Organic Syntheses

D-(+)-mannitol is an abundant and inexpensive chiral starting material, making it an attractive precursor for the synthesis of complex, biologically active molecules. researchgate.netscielo.br Its C2 symmetry and multiple stereocenters provide a rich platform for the construction of intricate molecular architectures. researchgate.net

The strategic use of silylation and other protecting group manipulations allows for the conversion of D-(+)-mannitol into a variety of chiral synthons. nih.gov These building blocks have been utilized in the total synthesis of natural products and other target molecules. For example, derivatives of D-(+)-mannitol have been used to construct key fragments of complex terpenes and other natural products. nih.gov The ability to selectively functionalize the mannitol backbone after protection of its hydroxyl groups is a key element in these synthetic strategies.

Stereoselective Conversion to Chiral Building Blocks (e.g., glyceraldehyde derivatives)

One of the most valuable applications of protected D-mannitol is its conversion into smaller, enantiomerically pure building blocks, such as glyceraldehyde derivatives. These C3 synthons are crucial in the synthesis of a wide array of natural products and pharmaceuticals. The standard and well-documented method involves the protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol as acetals, followed by oxidative cleavage of the central C3-C4 diol.

The most common procedure utilizes acetal (B89532) protecting groups, such as in 1,2:5,6-di-O-cyclohexylidene-D-mannitol. This derivative is then subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). nih.govnih.govorgsyn.orgorgsyn.org The reaction proceeds by forming a cyclic periodate ester with the vicinal diol at the C3 and C4 positions, which then fragments to yield two equivalents of the protected (R)-glyceraldehyde derivative. nih.govmasterorganicchemistry.com

Table 1: Oxidative Cleavage of Protected D-Mannitol This table is based on established chemical principles for generating glyceraldehyde derivatives from D-mannitol.

Starting MaterialOxidizing AgentProductReference(s)
1,2:5,6-Di-O-cyclohexylidene-D-mannitolSodium Periodate (NaIO₄)(R)-2,3-O-Cyclohexylidene-glyceraldehyde nih.govorgsyn.org
1,2:5,6-Di-O-isopropylidene-D-mannitolSodium Periodate (NaIO₄)(R)-2,3-O-Isopropylidene-glyceraldehyde nih.gov
1,2:5,6-Di-O-isopropylidene-D-mannitolLead Tetraacetate (Pb(OAc)₄)(R)-2,3-O-Isopropylidene-glyceraldehyde nih.gov

Synthesis of Chiral Ligands and Organocatalysts Utilizing Mannitol Derivatives

The inherent chirality and C2 symmetry of D-mannitol make it an excellent scaffold for the synthesis of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis. nih.gov Various classes of ligands, including phosphines and diamines, have been successfully prepared from mannitol derivatives.

For instance, the chiral phosphinite ligand 1,2,5,6-di-isopropylidene-3,4-bis(diphenylphosphino)-D-mannitol (DIMOP) was synthesized from a D-mannitol derivative by reacting it with chlorodiphenylphosphine. polyu.edu.hk This ligand proved highly effective in rhodium-catalyzed enantioselective hydrogenation reactions. polyu.edu.hk Although this example uses an acetal protecting group, the core C2-symmetric diol structure, which could be protected with silyl groups, is the key feature derived from mannitol.

The synthesis of C2-symmetric heterocyclic chiral ligands has also been explored. polyu.edu.hk The design of such ligands often relies on a rigid and well-defined chiral backbone to effectively control the stereochemical outcome of a catalyzed reaction. While many syntheses start from commercially available protected mannitol, such as the di-acetonide, the use of silyl protecting groups would offer an alternative strategy, particularly when orthogonality with other protecting groups is required. The strategic placement and removal of silyl ethers can direct the functionalization of specific hydroxyl groups to build up the desired ligand structure.

Similarly, mannitol-derived chiral auxiliaries can be used to synthesize organocatalysts. For example, enantiopure nitroalkenes derived from D-mannitol have been used in organocatalytic Michael additions to generate densely functionalized chiral molecules. nih.govnih.gov The synthesis of these organocatalytic precursors begins with the conversion of protected D-mannitol to chiral glyceraldehyde, highlighting the interconnectedness of these synthetic applications. nih.gov

Preparation of Anhydro-D-(+)-mannitol Derivatives

Anhydro-D-mannitol derivatives are valuable chiral building blocks that possess a more rigid structure compared to the parent acyclic sugar alcohol. The most common anhydro form is 2,5-anhydro-D-mannitol. The synthesis of these compounds from D-mannitol typically involves an intramolecular cyclization, often acid-catalyzed, where a hydroxyl group attacks another carbon atom, displacing a leaving group or another hydroxyl group. researchgate.net

One reported method involves the acid-catalyzed dehydration of 1,6-di-O-benzoyl-D-mannitol. researchgate.net Silicon-directed methodologies have also proven powerful in stereocontrolled cyclization reactions to form anhydro sugar derivatives. For instance, a radical cyclization using a temporary connecting vinylsilyl tether was employed as a key step in the synthesis of a 3,7-anhydro-octitol derivative. nih.gov This approach demonstrates the utility of silicon as a temporary tether to control ring formation.

Furthermore, bulky silyl protecting groups can exert significant stereodirecting influence by altering the ground-state conformation of the acyclic precursor. nih.gov In the synthesis of a C-glycoside, it was found that placing bulky tert-butyldimethylsilyl (TBS) groups on adjacent hydroxyl groups of a pyranose ring forced the ring into an unusual conformation, which in turn dictated the stereochemical outcome of a subsequent radical cyclization reaction. nih.gov A similar principle can be applied to acyclic systems like mannitol. The selective silylation of D-mannitol can pre-organize the carbon chain into a conformation that favors the formation of a specific anhydro-mannitol isomer upon cyclization. For example, acid-catalyzed cyclization of a 1-deoxy-1-dimethylphenylsilyl-L-glucitol derivative has been reported to yield 2,5-anhydro derivatives. researchgate.net

Utility in Total Synthesis Strategies (e.g., natural products, complex molecules)

D-mannitol is a classic chiral pool starting material, and its derivatives have been employed in the total synthesis of numerous complex natural products. researchgate.net Its utility stems from the ability to provide multiple stereocenters in a predictable manner. The strategic use of protecting groups, including silyl ethers, is a recurring theme in these intricate synthetic campaigns.

A prominent example is the total synthesis of the potent anticancer agent Spongistatin 1 (also known as Altohyrtin A). nih.gov The synthesis of the C1-C28 subunit of this macrolide involved numerous selective manipulations of various silyl protecting groups. nih.gov The successful execution of the synthesis depended on a carefully orchestrated protecting group strategy to differentiate the many hydroxyl groups present in the advanced intermediates. nih.gov

Another example is the synthesis of (-)-ranunculin, which begins with the oxidation of 1,2:5,6-diacetone-D-mannitol to produce (R)-2,3-O-isopropylidene-D-glyceraldehyde. nih.gov This chiral aldehyde then undergoes a series of transformations to construct the final natural product. nih.gov While this specific synthesis utilizes acetal protection, it exemplifies the general strategy of using mannitol as a source of chirality. In more complex syntheses, where multiple protecting groups are needed, the orthogonality of silyl ethers would be indispensable. For instance, the total synthesis of (+)-calyculin A involved the construction of a C(9)–C(37) fragment, a task requiring precise control over reactivity and stereochemistry, often managed through sophisticated protecting group schemes. rsc.org

The strategic application of silyl ethers on a mannitol backbone allows chemists to unmask specific hydroxyl groups at different stages of a synthesis, enabling the sequential introduction of new functionalities and the construction of complex carbon skeletons with high stereochemical fidelity.

Advanced Analytical Characterization and Quantitative Methodologies for Trimethylsilyl D + Mannitol

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile and volatile compounds. For non-volatile polyols like D-(+)-mannitol, chemical derivatization is essential to convert them into thermally stable and volatile analogs suitable for GC analysis. The trimethylsilyl (B98337) (TMS) derivative of D-mannitol is frequently utilized for this purpose, enabling its separation and subsequent structural elucidation and quantification by mass spectrometry. nih.gov

The primary goal of derivatization in GC is to replace active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with less polar, thermally stable groups. nih.govresearchgate.net For D-(+)-mannitol, which possesses six hydroxyl groups, trimethylsilylation is a widely adopted method. This process involves the introduction of a trimethylsilyl group, [-Si(CH3)3], to each hydroxyl site, which significantly increases the molecule's volatility and reduces its polarity, leading to improved chromatographic peak shape and resolution. nih.gov

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). nih.govsigmaaldrich.com The derivatization is typically carried out in a solvent such as pyridine (B92270). The reaction conditions, including temperature and time, are critical for ensuring complete derivatization. For instance, a common protocol involves dissolving the dried sample in pyridine, adding MSTFA, and incubating at a specific temperature (e.g., 37°C) for a set duration (e.g., 30 minutes). mdpi.comresearchgate.net The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide, with steric hindrance also playing a role. sigmaaldrich.com Automated derivatization protocols have been developed to improve reproducibility and sample throughput, which is particularly beneficial for large-scale metabolomics studies. nih.gov

Reagent/ComponentAbbreviationRole in DerivatizationTypical Reaction Conditions
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAPrimary silylating agent; donates TMS groups. sigmaaldrich.comIncubation at 30-75°C for 30-90 minutes. nih.govsigmaaldrich.commdpi.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAPrimary silylating agent; donates TMS groups. nih.govresearchgate.net
TrimethylchlorosilaneTMCSCatalyst; increases the reactivity of the silylating agent. sigmaaldrich.comOften used as a small percentage (e.g., 1%) in the reagent mixture.
Pyridine-Solvent and catalyst; dissolves the analyte and neutralizes HCl produced. researchgate.netresearchgate.netUsed as the reaction medium.
Methoxyamine hydrochloride-Used in a preliminary step to prevent the formation of multiple derivatives from carbonyl groups (not directly applicable to mannitol (B672) but common in metabolomics). mdpi.comresearchgate.netIncubation at 30°C for 1.5 hours before silylation. mdpi.com

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the hexakis-trimethylsilyl derivative of D-mannitol undergoes predictable fragmentation, yielding a characteristic mass spectrum. The molecular ion (M+) peak of the fully silylated derivative is often of low abundance or absent entirely. chalmers.se The fragmentation is dominated by cleavages of the carbon-carbon bonds in the alditol chain and the loss of trimethylsilanol [(CH3)3SiOH]. chalmers.se

The α-cleavage (cleavage of a C-C bond adjacent to a trimethylsilyloxy group) is a predominant fragmentation pathway. This process is favored because the positive charge on the resulting fragment can be stabilized by the unshared electron pairs on the oxygen atom. chalmers.se This leads to a series of characteristic fragment ions. For trimethylsilylated alditols, specific ions are diagnostic. For example, ions at mass-to-charge ratios (m/z) of 103, 205, and 307 are commonly observed, corresponding to fragments containing one, two, and three consecutive silylated carbon units, respectively. chalmers.se An ion at m/z 217 is also significant and is considered a diagnostic ion for 1,3-dihydroxylated structures in TMS derivatives. researchgate.net The NIST WebBook provides a reference mass spectrum for the 6TMS derivative of D-Mannitol, which shows prominent peaks that can be used for identification. nist.gov

m/z ValueProposed Fragment Structure/OriginSignificance
73[(CH₃)₃Si]⁺Base peak, characteristic of TMS derivatives.
103[CH₂(OTMS)]⁺Result of C-C cleavage, indicates a terminal silylated hydroxymethyl group. chalmers.se
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Common rearrangement ion in polysilylated compounds. sci-hub.se
205[CH(OTMS)CH₂(OTMS)]⁺Result of C-C cleavage, indicates two adjacent silylated carbons. chalmers.se
217Cyclic ion formed from rearrangementDiagnostic ion for TMS derivatives of polyols. chalmers.seresearchgate.net
307[CH(OTMS)CH(OTMS)CH₂(OTMS)]⁺Result of C-C cleavage, indicates three adjacent silylated carbons. chalmers.se

GC-MS is a highly sensitive and specific method for the quantification of D-mannitol in complex biological and environmental samples. researchgate.net Following derivatization to Trimethylsilyl-D-(+)mannitol, quantitative analysis is typically performed using selected ion monitoring (SIM). In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic fragment ions of the target analyte, which dramatically increases sensitivity and reduces interference from co-eluting matrix components. researchgate.net

For robust quantification, an internal standard (IS) is crucial. The IS should be a compound that is chemically similar to the analyte but not present in the sample, and it is added at a known concentration to all samples and standards. Erythritol, another polyol, has been used as an internal standard for mannitol analysis. researchgate.net The concentration of mannitol in a sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations. researchgate.net This methodology has been successfully applied to determine mannitol levels in various matrices, including human brain tissues and algal cells. researchgate.netnih.gov For instance, in a study on the alga Emiliania huxleyi, GC-MS profiling revealed that mannitol was a major storage carbohydrate, accumulating to levels in excess of 14 nmol per 10^6 cells. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of chemical compounds in solution. uobasrah.edu.iq For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can be employed to confirm its structure and assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of D-mannitol in a solvent like D₂O shows a complex pattern of overlapping multiplets in the 3.6-3.9 ppm region, corresponding to the methine (CH) and methylene (CH₂) protons of the carbon backbone. researchgate.nethmdb.ca Upon derivatization to this compound, significant changes occur in the spectrum. The large, bulky trimethylsilyl groups influence the electronic environment and conformation of the mannitol backbone, causing shifts in the proton signals. Furthermore, new, very strong signals appear in the upfield region (typically 0.0-0.3 ppm) corresponding to the protons of the trimethylsilyl groups themselves.

The ¹³C NMR spectrum provides complementary information. For underivatized D-mannitol, signals for the carbon atoms appear in the 63-72 ppm range. mdpi.comresearchgate.net The C1/C6 carbons are typically found around 63.5 ppm, while the internal C2/C5 and C3/C4 carbons resonate at slightly higher chemical shifts. researchgate.net Silylation of the hydroxyl groups causes a downfield shift in the signals of the attached carbons due to the electron-withdrawing effect of the -OSi(CH₃)₃ group. The carbons of the TMS groups themselves give rise to a strong signal near 0 ppm.

NucleusD-Mannitol (Typical δ in D₂O)This compound (Expected δ)Notes
¹H (Backbone C-H)~3.6 - 3.9 ppm hmdb.cabmrb.ioShifted from original positionsSignals are complex multiplets due to spin-spin coupling.
¹H (-Si(CH₃)₃)N/A~0.0 - 0.3 ppmVery intense singlet(s) integrating to 54 protons.
¹³C (C1/C6)~63.5 ppm researchgate.netDownfield shift from ~63.5 ppmThe exact chemical shifts will depend on the solvent and specific conformation. Silylation removes the hydrogen bonding capability of the hydroxyls, altering the molecular conformation. researchgate.net
¹³C (C2/C5, C3/C4)~70-72 ppm researchgate.netDownfield shift from ~70-72 ppm
¹³C (-Si(CH₃)₃)N/A~0 ppmIntense signal(s) from the methyl carbons of the TMS groups.

While 1D NMR spectra provide initial structural information, signal overlap, especially in the proton spectrum of polyols, can make unambiguous assignments challenging. researchgate.net Two-dimensional (2D) NMR experiments overcome this by spreading the spectral information across two frequency axes, revealing correlations between different nuclei. youtube.comnih.gov

COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In a COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons along the carbon backbone (e.g., H1 to H2, H2 to H3, etc.), allowing for the tracing of the entire spin system from one end of the molecule to the other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear experiments that reveal one-bond correlations between protons and the carbons to which they are directly attached. sdsu.eduspringernature.com The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. youtube.com Each cross-peak in an HSQC or HMQC spectrum indicates a direct C-H bond. This technique is invaluable for definitively assigning each proton signal to its corresponding carbon signal along the mannitol backbone. youtube.com

By combining the connectivity information from COSY (which protons are neighbors) with the direct attachment information from HSQC/HMQC (which proton is on which carbon), a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting of D-Mannitol Polymorphs

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive technique for the characterization and differentiation of the polymorphic forms of D-mannitol. bayspec.com Polymorphism refers to the existence of a substance in multiple distinct crystalline forms, each exhibiting different physicochemical properties. bayspec.comamericanlaboratory.com For D-mannitol, a widely used excipient in the pharmaceutical industry, the three most common polymorphs are designated as α, β, and δ. bayspec.com FT-IR and Raman spectroscopy can provide a unique molecular "fingerprint" for each polymorph by probing their fundamental molecular vibrations, which are sensitive to the different molecular arrangements and conformations within the crystal lattice. mdpi.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, revealing information about its functional groups and molecular structure. thermofisher.com Studies have shown significant differences in the FT-IR spectra of D-mannitol polymorphs, particularly in the regions associated with O–H and C–H stretching vibrations (3700–2500 cm⁻¹) and C–H deformation vibrations (1400–1200 cm⁻¹). mdpi.comresearchgate.net The stretching vibrations of the C–O bond also show noticeable shifts for the different polymorphs. mdpi.com

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light from a laser source. thermofisher.com It is also highly effective in distinguishing between the α, β, and δ forms of D-mannitol. bayspec.com The Raman spectra exhibit clear differences not only in the center positions of certain peaks but also in the broadness and shape of features around specific Raman shifts, such as 480, 885, 1125 cm⁻¹, and the region between 2900 to 3000 cm⁻¹. bayspec.com FT-Raman spectroscopy has been successfully used to quantify the concentration of β-form mannitol in binary mixtures with the δ form, with detection limits as low as 2%. nih.gov

The distinct spectral features of each polymorph, as identified by FT-IR and Raman spectroscopy, are summarized below.

Table 1: Key Vibrational Spectroscopy Regions for D-Mannitol Polymorph Differentiation

Spectroscopic Technique Wavenumber Region (cm⁻¹) Vibrational Assignment Significance for Polymorph Differentiation
FT-IR 3700 - 2500O–H and C–H stretchingSignificant differences observed between polymorphs. mdpi.com
FT-IR 1400 - 1200C–H deformationDemonstrates clear differences among the three polymorphs. mdpi.comresearchgate.net
FT-IR 1400 - 1200C–O bond stretchingSignificant shifts are evident for the different polymorphs. mdpi.com
Raman 2900 - 3000C-H stretchingDifferences in peak shape and position can be utilized to distinguish polymorphs. bayspec.com
Raman ~1125, 885, 480Skeletal vibrationsVariations in peak broadness and shape are characteristic of each polymorph. bayspec.com
FT-Raman 1150 - 1100Not specifiedSuitable region for distinguishing the three polymorphisms. mdpi.com
FT-Raman 3000 - 2800C-H stretchingSuitable region for distinguishing the three polymorphisms. mdpi.com

Application in Metabolomics Research for Polyol Profiling (Methodological Focus)

In the field of metabolomics, which aims to comprehensively analyze the complete set of small-molecule metabolites in a biological system, gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical platform. visionpublisher.inforesearchgate.net It is particularly well-suited for the detection and quantification of small molecules like sugar alcohols (polyols), amino acids, and fatty acids. visionpublisher.info However, polyols such as D-mannitol are non-volatile due to their multiple polar hydroxyl (-OH) groups. This inherent characteristic prevents their direct analysis by GC. google.com To overcome this limitation, a chemical derivatization step is essential to convert the polar, non-volatile metabolites into volatile and thermally stable compounds suitable for GC analysis. visionpublisher.infochromatographyonline.com The trimethylsilylation of D-mannitol to form this compound is a critical derivatization process that enables its robust analysis in metabolomics studies focused on polyol profiling.

Sample Preparation and Derivatization for Metabolite Analysis in Research Samples

The goal of sample preparation in metabolomics is to extract the metabolites of interest from a complex biological matrix (e.g., plasma, urine, tissue) while preserving their integrity. mdpi.com This process is a critical first step before derivatization and subsequent analysis. For polyol profiling, sample collection and handling must be carefully controlled to avoid contamination or metabolic changes. For instance, the type of anticoagulant used for blood collection can significantly impact the measured levels of polyols and other metabolites. nih.gov

Following extraction, the crucial step for analyzing D-mannitol via GC-MS is derivatization. This involves a chemical reaction to replace the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This process, known as trimethylsilylation, reduces the polarity and increases the volatility of the D-mannitol molecule. chromatographyonline.com

A common and effective method for the derivatization of sugars and polyols for GC-MS analysis is a two-step process:

Methoximation: This initial step is often required to protect carbonyl groups and prevent the formation of multiple sugar anomers (ring structures), which would complicate the resulting chromatogram. It involves reacting the sample extract with a methoximating agent. mdpi.com

Silylation: The subsequent step involves adding a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which reacts with the hydroxyl groups to form stable TMS ethers. mdpi.com This reaction converts D-mannitol into its more volatile hexakis(trimethylsilyl) derivative, which can then be readily analyzed by GC-MS.

The result of this process is the conversion of D-mannitol into this compound, a compound with significantly increased volatility and thermal stability, making it ideal for gas chromatographic separation.

Chromatographic and Spectrometric Detection in Metabolomic Studies (e.g., GC-TOF/MS, GC × GC-TOFMS)

Once derivatized to this compound, the sample is introduced into a gas chromatograph. In GC-based metabolomics, the instrument is typically coupled to a time-of-flight mass spectrometer (TOF/MS), a combination that offers high sensitivity and rapid data acquisition. researchgate.net The GC separates the complex mixture of derivatized metabolites based on their boiling points and interactions with the stationary phase of the chromatographic column. nih.gov

For highly complex biological samples, one-dimensional GC may not provide sufficient separation power, leading to co-elution of different compounds. researchgate.net In such cases, comprehensive two-dimensional gas chromatography (GC × GC) coupled with TOFMS offers a powerful solution. researchgate.netnih.gov GC × GC-TOFMS utilizes two different chromatographic columns to provide significantly enhanced peak resolution and increased peak capacity, allowing for the separation and detection of a greater number of metabolites from a single sample. nih.govnih.gov This advanced technique has proven superior to conventional GC-TOFMS in terms of separation performance and metabolite coverage, particularly for detecting carbohydrates and carbohydrate-conjugate metabolites in plasma. nih.govnih.gov

After separation by GC or GC × GC, the derivatized molecules enter the mass spectrometer. The TOF/MS detector fragments the molecules and measures the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint that can be used to identify this compound and other metabolites by comparing it to spectral libraries. visionpublisher.info

Table 2: Comparison of GC-MS Techniques for Polyol Profiling

Technique Principle Advantages for Polyol Analysis Limitations
GC-TOF/MS Separates derivatized metabolites on a single column followed by mass analysis. visionpublisher.infoHigh sensitivity, robust, established spectral libraries available for identification. visionpublisher.infonih.govLimited peak resolution for highly complex samples, potential for co-elution. researchgate.net
GC × GC-TOFMS Employs two columns with different separation mechanisms for enhanced resolution. nih.govSuperior separation performance, increased metabolite coverage, better detection of low-concentration analytes. nih.govnih.govmdpi.comData analysis is more complex.

Stereochemical Investigations and Asymmetric Transformations Involving D + Mannitol Scaffolds

Asymmetric Catalysis with D-(+)-Mannitol-Derived Chiral Auxiliaries and Ligands

The C2 symmetry and multiple stereocenters of D-(+)-mannitol make it an ideal starting material for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. These mannitol-derived tools have proven effective in a range of enantioselective reactions.

Design and Synthesis of Chiral Auxiliaries from D-(+)-Mannitol

A variety of chiral auxiliaries have been designed and synthesized from D-(+)-mannitol, including phosphoramidite (B1245037) ligands, Brønsted acids, and oxazolidin-2-ones. mdpi.comkoreascience.krnih.gov The synthesis of novel chiral phosphoramidite ligands (L1–L8) and chiral Brønsted acids has been achieved from commercially available D-mannitol and secondary amines, yielding products in moderate to excellent yields with high diastereoselectivity. mdpi.comnih.gov These syntheses often begin with the preparation of optically active diols from D-mannitol. mdpi.com

Another important class of chiral auxiliaries derived from D-mannitol are oxazolidin-2-ones. koreascience.krtandfonline.com These can be readily prepared from D-mannitol and have been shown to be effective in controlling stereochemistry in various reactions. koreascience.krtandfonline.com For instance, chiral oxazolidin-2-ones with isopropylidene and cyclohexylidene functionalities have been synthesized and utilized in diastereoselective β-lactam synthesis. tandfonline.com

The general strategy involves leveraging the predefined stereocenters of mannitol (B672) to create a chiral environment that can influence the stereochemical outcome of a reaction. The modular nature of these syntheses allows for the creation of a library of ligands with varying steric and electronic properties. nih.gov

Application in Enantioselective Reactions (e.g., Michael additions, cyclizations)

Chiral auxiliaries and ligands derived from D-(+)-mannitol have found broad application in a variety of enantioselective reactions, most notably Michael additions and cyclizations. koreascience.krmdpi.comnih.govresearchgate.net

Organocatalytic Michael additions of nucleophiles like dimethyl malonate and β-keto esters to enantiopure nitroalkenes derived from D-mannitol have been shown to proceed with high stereoselectivity. mdpi.comnih.gov This strategy provides a valuable route to densely functionalized chiral molecules, which can be further elaborated into complex structures such as five-membered lactones and bicyclic lactams. mdpi.comnih.gov For example, the addition of dimethyl malonate to a D-mannitol-derived nitroalkene has been achieved with high diastereoselectivity. mdpi.com

D-mannitol-derived chiral auxiliaries have also been successfully employed in enantioselective cyclization reactions. For instance, a chiral oxazolidin-2-one prepared from D-mannitol has been used in diastereoselective Staudinger-type β-lactam syntheses, yielding cis-β-lactams with high selectivity. koreascience.krtandfonline.com Furthermore, the Prins cyclization of D-mannitol-derived homoallylic alcohols has been utilized for the stereoselective synthesis of various furanoside and isochroman (B46142) derivatives. mdpi.com

The following table summarizes the results of selected enantioselective Michael additions using D-mannitol-derived catalysts or auxiliaries.

NucleophileElectrophileCatalyst/AuxiliarySolventYield (%)Enantioselectivity/DiastereoselectivityReference
Dimethyl malonate(E)-β-nitrostyreneCinchonidine-squaramide in Betaine:D-Mannitol:Water-up to 99up to 98% ee researchgate.net
Dimethyl malonateD-Mannitol-derived nitroalkeneOrganocatalyst-HighHigh Stereoselectivity mdpi.comnih.gov
β-keto estersD-Mannitol-derived nitroalkeneOrganocatalyst-HighHigh Stereoselectivity mdpi.comnih.gov

Stereochemical Control in Reactions Utilizing Silylated Mannitol Intermediates

The strategic introduction of silyl (B83357) protecting groups onto the D-(+)-mannitol scaffold plays a crucial role in controlling stereochemistry during subsequent reactions. The selective silylation of specific hydroxyl groups allows for regiochemical control and can influence the conformational preferences of the molecule, thereby directing the stereochemical outcome of a reaction. researchgate.net

For instance, the selective 1,6-disilylation of D-mannitol has been achieved using phenylboronic acid as a directing group, leading to the formation of 1,6-di-TBDMS D-mannitol in enhanced yields. researchgate.net The intermediate 1,6-disilyl bis(phenylboronates) exhibit unusual stability, and their structures have been confirmed by X-ray crystallography to consist of two fused six-membered rings. researchgate.net This pre-organization of the mannitol backbone can be exploited for stereocontrolled transformations.

Silylated mannitol intermediates are also key in intramolecular glycosylation reactions. rsc.org A method involving the catalytic dehydrogenative silylation of alcohols with carbohydrate-derived silanes, followed by intramolecular glycosylation, allows for highly selective access to specific glycosidic linkages. rsc.org For example, a mannose-derived silane (B1218182) can produce a β-mannoside as a single stereoisomer in excellent yield. rsc.org The position of the silyl tether and the nature of other protecting groups are critical factors in determining the stereochemical outcome. rsc.org

Diastereoselective Synthesis of Novel Chiral Molecules

The rich stereochemical information embedded within the D-(+)-mannitol framework makes it an excellent starting material for the diastereoselective synthesis of a wide array of novel chiral molecules. By strategically manipulating the functional groups and stereocenters of mannitol, complex molecular architectures with defined stereochemistry can be constructed.

A notable example is the synthesis of chiral cyclohexadienals through the reaction of an aldehyde derived from D-mannitol with citral. plos.org This reaction can be catalyzed by various organocatalysts to afford the desired products with good yields and diastereoselectivity. plos.org

Furthermore, D-mannitol has been employed as a chiral auxiliary in the synthesis of optically active 2-arylpropanoic acids, such as (S)-(+)-Naproxen, via a stereospecific 1,2-aryl migration. tandfonline.com This method, which involves the reaction of a propiophenone (B1677668) derivative with D-mannitol catalyzed by zinc chloride, provides the target molecule in high yield and with excellent enantiomeric excess. tandfonline.com

The versatility of D-mannitol as a chiral precursor is also demonstrated in the synthesis of hydroxylated piperidines, pyrrolizidines, and indolizidines. For example, the asymmetric synthesis of (+)-β-conhydrine has been achieved starting from D-mannitol. researchgate.net Additionally, D-mannitol-derived homoallylic alcohols have been used in cascade Prins cyclization reactions to generate complex polycyclic ethers with high stereoselectivity. mdpi.com

The following table provides examples of diastereoselective syntheses starting from D-(+)-mannitol.

Target Molecule/ClassKey ReactionStarting Material from D-MannitolStereochemical OutcomeReference
Chiral CyclohexadienalsAldol CondensationD-Mannitol-derived aldehydeDiastereoselective plos.org
(S)-(+)-Naproxen1,2-Aryl MigrationKetal of (6-methoxy-2-naphthyl)-1-propanone and D-mannitol98% ee tandfonline.com
(+)-β-conhydrineMulti-step synthesisProtected D-mannitolAsymmetric synthesis researchgate.net
Furanosides/IsochromansPrins CyclizationD-Mannitol-derived homoallylic alcoholStereoselective mdpi.com

Computational and Theoretical Studies on Silylated Polyol Systems

Molecular Mechanics and Quantum Chemical Calculations for Conformation and Energy Minimization

The three-dimensional structure (conformation) of a molecule is fundamental to its physical and chemical properties. For a polyol like D-mannitol, which features a flexible carbon backbone, numerous conformations are possible due to rotation around its carbon-carbon single bonds. The introduction of bulky trimethylsilyl (B98337) (TMS) groups further complicates the conformational landscape.

Molecular mechanics (MM) and quantum chemical (QC) calculations are powerful techniques used to navigate this complexity. numberanalytics.comunc.eduunipd.itslideshare.net MM methods use classical physics-based force fields to model molecular systems, allowing for rapid calculation of energies for a vast number of conformations. unipd.it This approach is particularly useful for initial conformational searches to identify low-energy structures. researchgate.net Following this, higher-level QC methods, such as ab initio or Density Functional Theory (DFT), can be used to refine the geometries and energies of the most plausible conformers to achieve a more accurate representation. unc.eduunipd.it

Studies on the parent D-mannitol and its isomers have shown that the preferred conformation in the crystalline state is a planar, zig-zag arrangement of the carbon backbone. nih.gov This conformation is stabilized by avoiding destabilizing interactions between hydroxyl groups. nih.gov For Trimethylsilyl-D-(+)mannitol, computational models would predict how the large, space-filling TMS groups alter this preference. The steric hindrance and electrostatic interactions introduced by the -Si(CH₃)₃ groups would lead to a new set of low-energy conformations, which can be determined through systematic conformational analysis and energy minimization. numberanalytics.comresearchgate.net This process involves calculating the potential energy of thousands of possible structures to find the most stable, or "global minimum," conformation. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govuniroma2.it By calculating the electron density, DFT can predict a range of chemical properties and reactivity indices. rsc.orgiosrjournals.org These calculations are fundamental to understanding how and where a molecule like this compound is likely to react.

For the parent D-mannitol, DFT calculations have been used to determine properties such as atomic charges and thermodynamic functions, providing a baseline understanding of its electronic character. mdpi.com When the hydroxyl (-OH) groups of mannitol (B672) are converted to trimethylsilyl ethers (-OSi(CH₃)₃), the electronic landscape of the molecule is significantly altered.

DFT studies can quantify these changes by calculating various electronic descriptors:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. iosrjournals.org For a silylated mannitol, the oxygen atoms of the silyl (B83357) ether groups would be sites of negative potential, indicating their susceptibility to electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. iosrjournals.org

Reactivity DescriptorSignificance in Silylated Systems
Chemical Hardness (η)Measures resistance to change in electron distribution. Higher values indicate greater stability.
Electronegativity (χ)Indicates the power of the molecule to attract electrons.
Electrophilicity Index (ω)Quantifies the ability of a molecule to act as an electrophile (electron acceptor).

These DFT-derived parameters are invaluable for predicting how this compound will interact with other reagents, solvents, or biological systems.

Spectroscopic Property Predictions and Correlation with Experimental Data (e.g., Terahertz Spectroscopy)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate both the computational model and the interpretation of the spectra. Terahertz (THz) spectroscopy is particularly sensitive to the low-frequency intermolecular vibrations (like hydrogen bonds) and collective motions within a crystal lattice, making it an excellent tool for studying crystalline solids like mannitol and its derivatives. mdpi.comnih.govcore.ac.uk

Solid-state DFT calculations have been successfully used to simulate the THz spectra of the different crystalline forms (polymorphs) of D-mannitol. mdpi.commdpi.com These simulations can reproduce the experimental absorption peaks with a high degree of accuracy and, crucially, allow each peak to be assigned to specific vibrational modes within the crystal structure. mdpi.comyale.eduresearchgate.net For instance, studies have shown excellent agreement between the experimental and DFT-calculated THz spectra for mannitol, with deviations often being less than 0.2 THz. mdpi.comnih.gov

Experimental vs. Calculated THz Absorption Peaks for D-Mannitol
Experimental Peak (THz) mdpi.comVibrational Mode Assignment (from DFT)
0.94Intermolecular hydrogen bond vibrations and lattice modes
1.23Collective torsional and bending modes of the carbon backbone
1.73Whole-molecule rotational and translational vibrations
1.96Complex intermolecular vibrational modes
2.17Coupled intermolecular and intramolecular modes
2.43Lattice vibrations involving multiple molecules

The substitution of hydrogen atoms with bulky, non-polar trimethylsilyl groups in this compound drastically alters the intermolecular forces. The extensive hydrogen-bonding network of pure mannitol is replaced by weaker van der Waals interactions between the TMS groups. A combined experimental and computational approach using THz spectroscopy and solid-state DFT would be essential to characterize the unique crystalline structure of silylated mannitol. The computational model would predict the THz spectrum based on a simulated crystal structure, and agreement with the experimental spectrum would provide strong evidence for the accuracy of the determined structure and the nature of its intermolecular interactions. core.ac.ukresearchgate.net

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, providing a step-by-step picture of how reactants are converted into products. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire potential energy surface of a reaction. nih.gov This allows for the identification of the most likely reaction pathway and the rate-determining step. nih.govacs.org

For the formation of this compound, the key reaction is the silylation of the hydroxyl groups of D-mannitol. Computational studies on the silylation of alcohols and the defunctionalization of polyols provide a framework for understanding this process. nih.govrsc.org

Using DFT calculations, one can model the reaction between D-mannitol and a silylating agent (like trimethylsilyl chloride) in the presence of a catalyst. nih.govnih.gov Key questions that can be answered include:

Regioselectivity: D-mannitol has three distinct types of hydroxyl groups (at the C1/C6, C2/C5, and C3/C4 positions). Computational models can predict the relative activation energies for the silylation of each of these positions, thereby explaining why certain hydroxyl groups react faster than others.

Role of the Catalyst: The mechanism often involves a catalyst, such as a Lewis basic amine (e.g., imidazole). nih.gov Computational modeling can elucidate the precise role of the catalyst, whether it activates the silylating agent, the alcohol, or both, and how it facilitates the key bond-forming and bond-breaking steps. nih.govorganicdivision.org

Transition State Analysis: The highest-energy point along the reaction coordinate is the transition state. By locating and analyzing the geometry and energy of the transition state for each step, researchers can understand the factors that control the reaction rate and selectivity. nih.gov For example, a model of the silylation of an alcohol with trimethylsilyl chloride would show a transition state where the Si-Cl bond is breaking, the Si-O bond is forming, and the catalyst is interacting with the reacting species. nih.gov

These computational insights are critical for optimizing reaction conditions to achieve higher yields and desired selectivity in the synthesis of complex molecules like this compound. nih.gov

Emerging Research Frontiers and Methodological Advancements

Development of Novel Derivatization Reagents and Techniques

The primary goal of derivatizing D-(+)-mannitol is to convert its multiple polar hydroxyl (-OH) groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers, making the molecule amenable to gas chromatography (GC) analysis. tcichemicals.com While traditional reagents have been effective, research continues to yield novel reagents and techniques that offer greater efficiency, milder reaction conditions, and fewer byproducts.

Initially, reagents like Chlorotrimethylsilane (TMCS) and Hexamethyldisilazane (HMDS) were widely used. However, modern analytical demands for higher sensitivity and reproducibility have driven the development of more potent silylating agents. tcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are now frequently employed. These reagents are more reactive, and their byproducts are volatile and non-interfering, leading to cleaner chromatograms. tcichemicals.com

The choice of reagent is often dictated by the specific requirements of the analysis and the nature of the sample matrix. For instance, BSTFA is highly effective for silylating hydroxyl and carboxyl groups, while N-Trimethylsilylimidazole (TMSI) shows high reactivity toward hydroxyl groups and is particularly useful for sugars. tcichemicals.com Catalysts like TMCS are often added in small amounts to increase the donor strength of the primary silylating reagent. greyhoundchrom.com

Table 1: Comparison of Common Trimethylsilylation Reagents

Reagent Acronym Key Characteristics Typical Applications
N,O-Bis(trimethylsilyl)acetamide BSA Highly reactive towards nitrogenous, hydroxyl, and carboxyl groups. tcichemicals.com Amino acids, steroids, phenols, sugars (with catalyst). tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA One of the most powerful silylating reagents; byproducts are highly volatile. tcichemicals.com General purpose for hydroxyl, carboxyl, and amine groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA More volatile than BSTFA, offering cleaner baselines in chromatography. Trace analysis, metabolomics.
N-Trimethylsilylimidazole TMSI Extremely reactive towards hydroxyl groups, less so for amines. Sugars, alcohols, steroids. tcichemicals.com

Integration with Advanced Hyphenated Analytical Platforms

The analysis of Trimethylsilyl-D-(+)mannitol has been significantly enhanced by its integration with advanced hyphenated analytical systems, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This combination leverages the separation power of GC with the sensitive and specific detection capabilities of MS.

In a typical GC-MS analysis, the derivatized this compound sample is injected into the GC system. The volatile silyl (B83357) ether travels through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification and precise quantification of the mannitol (B672) derivative.

This technique has been successfully applied to the estimation of mannitol concentrations in various biological fluids, including plasma, urine, and bile. nih.gov A common procedure involves deproteinization of the sample, addition of an internal standard, and subsequent derivatization with a mixture such as pyridine (B92270), bis(trimethylsilyl)acetamide, and trimethylchlorosilane. nih.gov The high sensitivity of modern GC-MS and GC-tandem mass spectrometry (GC-MS/MS) platforms enables the detection of trace amounts of mannitol, which is critical for metabolic and clinical studies.

Table 2: Exemplary Parameters for GC-MS Analysis of Trimethylsilyl-Mannitol

Parameter Specification Purpose
Gas Chromatograph
Column 10% OV-17, 275-cm nih.gov Separation of the analyte from other sample components.
Carrier Gas Helium or Nitrogen Mobile phase to carry the analyte through the column.
Injection Mode Split/Splitless Introduces a precise volume of the sample onto the column.
Temperature Program Isothermal at 190°C nih.gov Controls the elution and separation of compounds.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) Fragments the molecule to produce a characteristic mass spectrum.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio.

Mechanistic Investigations of Silyl Ether Reactivity and Stability

The formation and cleavage of silyl ethers, including this compound, proceed through well-studied reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and for the strategic use of silyl ethers as protecting groups in organic synthesis.

The formation of a silyl ether involves the nucleophilic attack of a hydroxyl group from mannitol on the silicon atom of the silylating reagent (e.g., TMCS). pearson.com This reaction does not proceed via an SN2-like pathway typical for carbon chemistry, but rather through a pentacoordinate silicon intermediate. chem-station.com The ability of silicon to form stable five- and six-coordinate complexes is a key feature of its chemistry. libretexts.org Kinetic studies often suggest a second-order reaction with respect to the alcohol, supporting mechanisms involving these hypervalent silicon intermediates. libretexts.org

The stability of silyl ethers varies significantly depending on the steric bulk of the alkyl groups on the silicon atom and the reaction conditions. The trimethylsilyl (TMS) group is relatively small, making it susceptible to cleavage under mild acidic or basic conditions. harvard.edu This lability is often advantageous for analytical derivatization, where easy removal is not a concern, but requires careful consideration when TMS is used as a protecting group in multi-step synthesis. The stability of common silyl ethers generally increases with steric hindrance. harvard.edu

Deprotection, or the cleavage of the silyl ether, is often achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). The driving force for this reaction is the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond. chem-station.com The mechanism also proceeds through a pentacoordinate intermediate. chem-station.com

Table 3: Relative Stability of Common Silyl Ethers

Silyl Group Acidic Conditions (Relative Stability) Basic Conditions (Relative Stability)
Trimethylsilyl (TMS) 1 (Least Stable) 1 (Least Stable)
Triethylsilyl (TES) 64 10-100
tert-Butyldimethylsilyl (TBS) 20,000 ~20,000
Triisopropylsilyl (TIPS) 700,000 100,000
tert-Butyldiphenylsilyl (TBDPS) 5,000,000 ~20,000

Data sourced from comparative studies on silyl ether stability. harvard.edu

Expansion of Chiral Synthetic Applications Utilizing Tailored this compound Intermediates

D-(+)-mannitol is a valuable starting material in the "chiral pool," a collection of inexpensive, enantiomerically pure natural products used for asymmetric synthesis. Its C2 symmetrical structure and multiple stereocenters make it an ideal scaffold for the synthesis of complex chiral molecules, such as pharmaceutical intermediates and chiral ligands for catalysis. organic-chemistry.org

A key strategy in utilizing mannitol is the selective protection of its six hydroxyl groups. By protecting some hydroxyls while leaving others free for reaction, chemists can create tailored intermediates for specific synthetic transformations. Trimethylsilyl ethers, due to their ease of formation and mild removal conditions, can serve as temporary protecting groups in these synthetic schemes.

For example, the synthesis of chiral phospholane (B1222863) ligands, which are highly effective in asymmetric hydrogenation reactions, often starts from D-mannitol. organic-chemistry.orgresearchgate.net The synthetic route requires precise manipulation of the mannitol backbone. This involves selectively protecting hydroxyl groups, converting others into leaving groups, and then introducing the desired phosphine (B1218219) moieties. While bulkier silyl ethers are often used for more robust protection, the strategic use of TMS groups can allow for differential protection and deprotection schemes, enabling the creation of highly specific chiral intermediates derived from the mannitol core. These intermediates are then elaborated into final products for applications in asymmetric catalysis, leading to the synthesis of enantiomerically pure amines, amino acids, and other valuable compounds. nih.govacs.org

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting the expression of the mtl operon in Clostridium acetobutylicum?

  • Methodological Answer : Use Northern blotting to analyze transcriptional activity of the mtlARFD operon. Total RNA should be isolated via a hot phenol-chloroform method (e.g., from C. acetobutylicum DSM 792). Electrophorese RNA on agarose gels, transfer to nylon membranes, and hybridize with α-³²P-dATP-labeled DNA probes specific to mtlA or mtlD. Primer extension assays can further map transcription start sites using 5′-end-complementary oligonucleotides .

Q. How can the PEP-dependent phosphorylation of mannitol be assayed in bacterial extracts?

  • Methodological Answer : Prepare cell extracts from C. acetobutylicum grown in mannitol-containing media under strict anaerobic conditions. Measure mannitol phosphorylation by incubating extracts with radiolabeled mannitol and PEP (phosphoenolpyruvate). Separate reaction products via thin-layer chromatography and quantify using autoradiography. Note that PEP-dependent activity is absent in glucose-grown cells, indicating catabolite repression .

Q. What techniques are suitable for cloning and sequencing the mtl operon?

  • Methodological Answer : Construct a genomic library by digesting C. acetobutylicum DNA with restriction enzymes (e.g., EcoRI or HindIII), ligate into vectors like pUC9/pUC18, and transform into E. coli JM108. Screen colonies via colony hybridization using mtl-specific probes. Confirm sequences via Sanger sequencing with T7 sequencing kits and ³⁵S-dATPαS labeling .

Advanced Research Questions

Q. How do regulatory mechanisms of the mtl operon differ between C. acetobutylicum and E. coli?

  • Methodological Answer : In C. acetobutylicum, the mtl operon is regulated by the MtlR protein, which contains PTS regulation domains (PRDs) and is activated via dephosphorylation in the presence of mannitol. In contrast, E. coli employs a two-component system with a helix-turn-helix DNA-binding domain. Use EMSA (electrophoretic mobility shift assays) to compare MtlR-DNA binding in both species under varying phosphorylation states .

Q. What explains the 82% homology discrepancy in MtlF between C. acetobutylicum DSM 792 and ATCC 824 strains?

  • Methodological Answer : Perform comparative genomic analysis to identify mutations or horizontal gene transfer events. Align sequences using tools like BLAST or Clustal Omega, focusing on regions encoding the IIA domain of MtlF. Validate functional impacts via site-directed mutagenesis and assess phosphorylation efficiency in PEP-dependent assays .

Q. How do carbohydrate response elements (CREs) near the mtlA promoter influence operon regulation?

  • Methodological Answer : Identify CREs using DNase footprinting or chromatin immunoprecipitation (ChIP) with anti-CcpA antibodies (common in Gram-positive bacteria). Mutate CRE sequences (e.g., via CRISPR-Cas9) and quantify transcriptional activity using qRT-PCR. Note that CREs overlapping the promoter’s -35 region may compete with RNA polymerase binding .

Data Contradiction Analysis

Q. Why do some studies report mannitol phosphorylation as ATP-independent, while others suggest ATP involvement?

  • Resolution : ATP-dependent phosphorylation typically occurs in non-PTS systems (e.g., hexokinases). In C. acetobutylicum, PEP is the sole phosphate donor for mannitol via the PTS pathway. Discrepancies arise if experimental conditions inadvertently introduce ATP-generating substrates (e.g., glucose) or use impure enzyme fractions. Validate purity via SDS-PAGE and control for cross-contamination .

Q. How to reconcile conflicting reports on the role of PRDs in MtlR activation?

  • Resolution : PRD-I and PRD-II domains in MtlR are phosphorylated by HPr (a PTS component), but their activation depends on carbon source availability. Under mannitol induction, dephosphorylation of PRD-II enhances DNA binding. Use phosphomimetic mutants (e.g., His→Asp substitutions) to simulate phosphorylation states and assess transcriptional activity via luciferase reporter assays .

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